molecular formula C7H8ClNO3 B6151852 5-methoxypyridine-3-carboxylic acid hydrochloride CAS No. 453566-45-5

5-methoxypyridine-3-carboxylic acid hydrochloride

Cat. No.: B6151852
CAS No.: 453566-45-5
M. Wt: 189.6
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Description

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Contemporary Chemical Design

The pyridine ring is a fundamental heterocyclic scaffold extensively utilized in contemporary drug design and medicinal chemistry. nih.govenpress-publisher.com It is structurally related to benzene (B151609), with one carbon atom replaced by a nitrogen atom, which imparts distinct properties to the molecule. wikipedia.org Pyridine is the second most common nitrogen-containing heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov

The incorporation of a carboxylic acid group onto the pyridine scaffold creates pyridine carboxylic acid derivatives, which are exceptionally versatile in chemical design. nih.gov These scaffolds are prevalent in a multitude of therapeutic agents targeting a wide range of diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov The significance of this structural motif stems from several key features:

Bioisosterism: The pyridine ring is a bioisostere of a phenyl ring, meaning it can often substitute a benzene ring in a molecule without losing biological activity, while potentially improving pharmacological parameters like potency and selectivity. rsc.org

Interaction Capabilities: The electron-deficient nature of the pyridine ring and the presence of the nitrogen atom facilitate crucial intermolecular interactions such as π-π stacking and hydrogen bonding with biological targets. nih.gov

Functionalization: The pyridine ring can be easily substituted at various positions, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. nih.govnih.gov

Improved Pharmacological Parameters: Replacing a phenyl group with a pyridine ring can significantly impact a molecule's physicochemical properties, leading to enhanced biochemical potency, target selectivity, and cellular activity. nih.gov

The carboxylic acid moiety further enhances the utility of the scaffold by adding polarity and providing a key site for hydrogen bonding or coordination with metal ions, a property that is particularly useful in the design of enzyme inhibitors. nih.govnih.gov This combination of features makes pyridine carboxylic acid derivatives a privileged and actively researched scaffold in the quest for new drug candidates. nih.gov

Overview of the Methoxy (B1213986) and Carboxylic Acid Functionalities within Pyridine Architectures

Carboxylic Acid Group: Located at the 3-position (meta- to the nitrogen), this group is a defining feature of the nicotinic acid family. nih.gov Its presence significantly increases the polarity of the molecule. The carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This functionality is crucial for forming strong interactions with biological receptors and is a common feature in enzyme inhibitors. nih.govrsc.org The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are interdependent and are influenced by other substituents on the ring.

Methoxy Group: The methoxy group (-OCH₃) at the 5-position is an electron-donating group through resonance and weakly electron-withdrawing through induction. Its presence influences the electron density of the pyridine ring, which can affect the molecule's reactivity and its interactions with biological targets. cymitquimica.com The addition of functional groups like methoxy is a key strategy for modifying the bioactivity and pharmacological profile of a pyridine-based compound. nih.gov For instance, the methoxy group can alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The interplay between the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid, and the electronic effects of the methoxy group, creates a unique chemical entity with specific reactivity and potential for forming targeted interactions in complex biological systems.

Impact of Hydrochloride Salt Formation on Compound Research Properties

In chemical and pharmaceutical research, ionizable compounds are frequently converted into salt forms, with hydrochloride salts being one of the most common choices. pharmainfonepal.com This practice is not arbitrary but is based on the significant advantages that salt formation imparts upon the parent compound, often referred to as the free base. bjcardio.co.uk

The formation of 5-methoxypyridine-3-carboxylic acid as a hydrochloride salt modifies its physical and chemical properties, making it more suitable for research and development. The primary reasons for using the hydrochloride form include:

Enhanced Solubility and Dissolution: Hydrochloride salts are generally more water-soluble than their corresponding free bases. pharmainfonepal.com This improved solubility is critical in research settings for preparing stock solutions and in biological assays. Faster dissolution can also lead to improved bioavailability. pharmainfonepal.combjcardio.co.uk

Increased Stability: The protonation of the basic nitrogen atom in the pyridine ring to form the hydrochloride salt can protect the compound from oxidative degradation, thereby increasing its shelf-life and ensuring the integrity of the sample during storage and handling. pharmainfonepal.com

Improved Physical Properties: Free bases, particularly amines, can be oils or low-melting-point solids. In contrast, hydrochloride salts are typically crystalline solids with higher melting points. pharmainfonepal.comjst.go.jp Crystalline solids are easier to purify, handle, weigh, and formulate compared to amorphous or liquid forms. pharmainfonepal.comeuropeanpharmaceuticalreview.com

Manufacturing and Purification Convenience: The crystallinity of salts facilitates more straightforward manufacturing and purification processes. pharmainfonepal.com It can also reduce issues related to particle properties, such as triboelectric charging, which can be problematic during powder handling. europeanpharmaceuticalreview.com

While beneficial, it is also noted that salt formation can sometimes have unintended consequences, such as the "common ion effect," where the solubility of a hydrochloride salt might be suppressed in environments with a high concentration of chloride ions, like gastric fluid. nih.gov

Table 1: Impact of Hydrochloride Salt Formation on Compound Properties
PropertyEffect of HCl Salt FormationRationale
Aqueous SolubilityGenerally IncreasedThe ionic nature of the salt enhances interaction with polar water molecules. pharmainfonepal.com
Chemical StabilityOften IncreasedProtonation of the basic nitrogen protects it from oxidation. pharmainfonepal.com
Physical StateFavors Crystalline SolidIonic interactions lead to a more ordered crystal lattice. europeanpharmaceuticalreview.com
HandlingImprovedCrystalline solids are easier to weigh and transfer than oils or amorphous powders. pharmainfonepal.com
PurificationFacilitatedCrystallinity allows for effective purification through recrystallization. pharmainfonepal.com
BioavailabilityPotentially EnhancedImproved solubility and dissolution rate can lead to better absorption. bjcardio.co.uk

Historical Context and Evolution of Research on Substituted Pyridine Systems

The study of pyridine and its derivatives has a rich history that has evolved in parallel with the field of organic chemistry. Initially, pyridine was isolated from natural sources like coal tar and bone oil in the mid-19th century. wikipedia.orgillinois.edu The structural similarity to benzene was recognized, and early chemists like Wilhelm Korner and James Dewar were pivotal in determining its structure. rsc.orgnih.gov

The demand for substituted pyridines grew significantly in the 1930s with the discovery of the biological importance of niacin (nicotinic acid, or pyridine-3-carboxylic acid) in preventing pellagra. researchgate.net This spurred the development of synthetic methods to produce pyridines with specific substitution patterns, as natural sources provided only limited quantities and simple derivatives. illinois.eduresearchgate.net

Several landmark synthetic reactions were developed that remain fundamental to pyridine chemistry:

Hantzsch Pyridine Synthesis (1881): Developed by Arthur Hantzsch, this method typically involves a condensation reaction of a β-keto ester, an aldehyde, and ammonia (B1221849), providing a versatile route to various dihydropyridines, which can then be oxidized to pyridines. wikipedia.org

Chichibabin Pyridine Synthesis (1924): This reaction involves the condensation of aldehydes or ketones with ammonia and is a key industrial method for producing simpler pyridines. wikipedia.orgresearchgate.net

Kröhnke Pyridine Synthesis (1961): This method uses α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds and a nitrogen source to create a wide variety of substituted pyridines. nih.gov

Over the decades, research has transitioned from these classical methods to modern, highly efficient catalytic approaches, including cross-coupling reactions and C-H activation, to synthesize complex and highly functionalized pyridine derivatives. researchgate.netorganic-chemistry.org Today, with over 7,000 bioactive compounds containing the pyridine moiety, the synthesis and study of substituted pyridines remain a vibrant and critical area of chemical research, driven by the continuous search for new pharmaceuticals, agrochemicals, and functional materials. rsc.orgillinois.edu

Table 2: Key Milestones in the History of Pyridine Research
DateMilestoneSignificance
1846Initial Isolation of PyridinePyridine was first isolated from picoline by Anderson, marking its discovery. rsc.org
1869-1871Structure ElucidationWilhelm Korner and James Dewar proposed the correct cyclic structure of pyridine. rsc.orgnih.gov
1881Hantzsch Pyridine SynthesisProvided the first major synthetic route to create substituted pyridine derivatives. wikipedia.org
1924Chichibabin Pyridine SynthesisEstablished a fundamental method for pyridine synthesis, still used in industrial applications. wikipedia.org
1930sDiscovery of Niacin's RoleThe biological importance of a pyridine derivative (nicotinic acid) was established, boosting research. researchgate.net
1961Kröhnke Pyridine SynthesisIntroduced a versatile and widely applicable method for preparing polysubstituted pyridines. nih.gov

Properties

CAS No.

453566-45-5

Molecular Formula

C7H8ClNO3

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 5 Methoxypyridine 3 Carboxylic Acid Hydrochloride

Retrosynthetic Analysis and Key Disconnections for the 5-Methoxypyridine-3-Carboxylic Acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 5-methoxypyridine-3-carboxylic acid, the primary disconnections involve the carbon-carbon bond of the carboxylic acid and the carbon-oxygen bond of the methoxy (B1213986) group.

A primary retrosynthetic disconnection breaks the C3-carboxyl bond, identifying 5-methoxypyridine as a key intermediate. This approach necessitates a subsequent C-H functionalization or a related carboxylation strategy at the C3 position. A common precursor for the carboxylic acid group is a formyl group, suggesting that 5-methoxypyridine-3-carbaldehyde could be a crucial intermediate, obtainable from 3-bromo-5-methoxypyridine. chemicalbook.com

Alternatively, a functional group interconversion (FGI) approach suggests that the carboxylic acid could be derived from the oxidation of a methyl group. This points to 3-methyl-5-methoxypyridine as a potential precursor. The methoxy group can be envisioned as being introduced via nucleophilic aromatic substitution on a pyridine (B92270) ring bearing a suitable leaving group, such as a halogen, at the 5-position.

Established Synthetic Pathways for Pyridine-3-Carboxylic Acid Derivatives

The synthesis of pyridine-3-carboxylic acid (nicotinic acid) and its derivatives is well-established. Classical methods often rely on the oxidation of alkylpyridines. chimia.chnih.gov For instance, the industrial production of nicotinic acid frequently involves the oxidation of 3-picoline (3-methylpyridine). chimia.ch This fundamental transformation can be adapted for the synthesis of substituted derivatives.

Another prevalent strategy involves the construction of the pyridine ring itself from acyclic precursors, such as in the Hantzsch pyridine synthesis. This method allows for the introduction of various substituents at different positions of the pyridine ring during the cyclization process. colab.ws

Furthermore, modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, have expanded the toolbox for accessing functionalized pyridine-3-carboxylic acids. These methods often start with halogenated pyridine derivatives that can be selectively functionalized.

Functional Group Interconversion Strategies for the Methoxy Moiety

The introduction of a methoxy group onto a pyridine ring can be achieved through several functional group interconversion strategies. A common method is the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, by a methoxide (B1231860) source. For example, a chloro or bromo substituent at the 5-position of a pyridine-3-carboxylic acid ester can be displaced by sodium methoxide. nih.gov The reactivity of the pyridine ring towards nucleophilic substitution is influenced by the electronic nature of other substituents present.

In some cases, the methoxy group can be introduced early in the synthetic sequence. For instance, starting with a pre-functionalized precursor that already contains the methoxy group can be an effective strategy.

Targeted Carboxylic Acid Formation Routes, including Carbonylation and Oxidation Methods

Several targeted routes exist for the formation of the carboxylic acid group at the 3-position of the 5-methoxypyridine scaffold.

Oxidation of Precursors: A highly effective and common method is the oxidation of a precursor functional group.

Oxidation of an Aldehyde: 5-Methoxypyridine-3-carbaldehyde serves as an excellent precursor that can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. chemicalbook.com

Oxidation of a Methyl Group: The oxidation of a methyl group at the 3-position of the pyridine ring is a direct and atom-economical approach. acs.orgreddit.comgoogle.com Various oxidizing agents, including potassium permanganate (B83412) and nitric acid, can be employed for this transformation. nih.govgoogle.com

Carbonylation Reactions: Palladium-catalyzed carbonylation of a halogenated precursor, such as 3-bromo-5-methoxypyridine, in the presence of carbon monoxide and a suitable nucleophile can also yield the carboxylic acid or its ester derivative.

Hydrolysis of Nitriles: The hydrolysis of a nitrile group (cyanopyridine) is another established method for the synthesis of carboxylic acids. frontiersin.org Therefore, 5-methoxynicotinonitrile (B1371411) can be a viable intermediate that, upon hydrolysis, would yield the desired product.

PrecursorReagent/MethodProductReference(s)
3-Methyl-5-methoxypyridineKMnO₄ or HNO₃5-Methoxypyridine-3-carboxylic acid nih.govacs.orggoogle.com
5-Methoxypyridine-3-carbaldehydeOxidizing agent5-Methoxypyridine-3-carboxylic acid chemicalbook.com
3-Bromo-5-methoxypyridineCO, Pd catalyst5-Methoxypyridine-3-carboxylic acid derivativeN/A
5-MethoxynicotinonitrileH₂O, acid/base5-Methoxypyridine-3-carboxylic acid frontiersin.org

Mechanistic Insights into Core Cyclization and Functionalization Steps

The functionalization of the pyridine ring is governed by its electronic properties. The nitrogen atom makes the pyridine ring electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. Direct electrophilic substitution is generally difficult but can be achieved under harsh conditions.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials. nih.govbeilstein-journals.orgacs.orgresearchgate.net The mechanism of these reactions often involves the coordination of the pyridine nitrogen to the metal center, followed by C-H activation at a specific position. nih.govbeilstein-journals.org For C3-functionalization, a directing group may be required to achieve the desired regioselectivity. beilstein-journals.org

The oxidation of a methyl group to a carboxylic acid typically proceeds through a series of oxidative steps involving the formation of an alcohol and an aldehyde as intermediates. The exact mechanism depends on the oxidizing agent used. reddit.com

Stereoselective Synthesis Approaches for Analogous Chiral Pyridine Derivatives

While 5-methoxypyridine-3-carboxylic acid itself is achiral, the development of stereoselective methods for the synthesis of chiral pyridine derivatives is an active area of research, particularly for applications in medicinal chemistry. acs.orgacs.orgsemanticscholar.org

Asymmetric synthesis of chiral dihydropyridines can be achieved through the use of chiral auxiliaries or catalysts. These dihydropyridines can then be aromatized to the corresponding pyridines. The addition of organometallic reagents to N-acyl pyridinium (B92312) salts can be rendered stereoselective by employing chiral ligands. acs.org

Furthermore, enantioselective C-H functionalization, guided by a chiral catalyst, represents a cutting-edge approach to introduce chirality directly onto the pyridine scaffold.

Innovations in Sustainable and Green Synthesis Protocols for Related Pyridine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. chimia.chpharmascholars.com Key areas of innovation include:

Use of Greener Oxidizing Agents: Replacing hazardous oxidizing agents like chromium-based reagents with more environmentally benign alternatives such as molecular oxygen or hydrogen peroxide, often in combination with a catalyst. nih.gov

Catalytic Processes: The development of highly efficient catalytic systems for C-H functionalization and other transformations reduces waste and improves atom economy. chimia.ch

Biocatalysis: The use of enzymes, such as nitrilases for the hydrolysis of cyanopyridines to carboxylic acids, offers a mild and highly selective green alternative to traditional chemical methods. frontiersin.org

Alternative Reaction Media: Replacing volatile organic solvents with greener alternatives like water or ionic liquids. pharmascholars.com For instance, the use of lemon juice as a natural acid catalyst has been reported for the synthesis of nicotinic acid hydrazide Schiff bases. pharmascholars.com

Green Chemistry ApproachApplication in Pyridine SynthesisPotential AdvantageReference(s)
BiocatalysisEnzymatic hydrolysis of 3-cyanopyridineHigh selectivity, mild conditions frontiersin.org
Green CatalystsUse of natural acids (e.g., citric acid in lemon juice)Renewable, non-toxic catalyst pharmascholars.com
Alternative OxidantsAir oxidation of 3-picolineReduced hazardous waste chimia.ch

Reactivity Profiles and Transformational Chemistry of 5 Methoxypyridine 3 Carboxylic Acid Hydrochloride

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of amides and esters, as well as decarboxylation.

Amide Formation and Peptide Coupling Strategies

The conversion of the carboxylic acid moiety of 5-methoxypyridine-3-carboxylic acid into an amide is a fundamental transformation, achievable through various modern synthetic methods. rsc.orgyoutube.comkhanacademy.org In a typical peptide coupling reaction, the carboxylic acid is first activated by a suitable reagent, which is then followed by a reaction with a primary or secondary amine to form the corresponding amide. semanticscholar.orgyoutube.com

A multitude of coupling reagents have been developed to facilitate this process, ensuring high yields and minimizing side reactions, particularly racemization when chiral amines are used. uni-kiel.de These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester, acid halide, or anhydride, which is readily susceptible to nucleophilic attack by an amine. semanticscholar.org Onium-type reagents, such as those based on phosphonium (B103445) or aminium salts, are widely employed for their efficiency, even with sterically hindered substrates. sigmaaldrich.com For instance, reagents like HBTU generate OBt active esters, while HATU produces more reactive OAt esters, which can be beneficial for challenging couplings. sigmaaldrich.com

Table 1: Common Peptide Coupling Reagents for Amide Formation

Reagent Class Example Reagent Activating Group
Carbodiimides Dicyclohexylcarbodiimide (DCC) O-acylisourea intermediate
Phosphonium Salts PyBOP, BOP OBt esters
Aminium/Uronium Salts HBTU, TBTU, HCTU OBt or O-6-ClBt esters
Immonium Salts HATU, PyAOP OAt esters

The choice of coupling reagent and reaction conditions allows for the synthesis of a wide array of amide derivatives from 5-methoxypyridine-3-carboxylic acid, a critical step in the construction of more complex molecules.

Esterification Reactions and Their Mechanistic Aspects

Esterification of 5-methoxypyridine-3-carboxylic acid is most commonly achieved through the Fischer esterification method. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.combyjus.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This method is particularly effective for preparing esters of pyridine (B92270) carboxylic acids. google.com The use of catalysts like alkane sulfonic acids in an inert, water-immiscible solvent can also lead to quantitative yields by facilitating the azeotropic removal of water. google.com

Table 2: Conditions for Fischer Esterification

Alcohol Catalyst Key Feature
Methanol H₂SO₄ Simple, common alcohol for methyl ester formation.
Ethanol TsOH Forms ethyl esters.
n-Butanol Sulfuric Acid Can facilitate azeotropic water removal. google.com

Decarboxylation Pathways and Derivatives

The removal of the carboxyl group from 5-methoxypyridine-3-carboxylic acid, a process known as decarboxylation, results in the formation of 5-methoxypyridine. This reaction typically requires elevated temperatures and can be facilitated by catalysts. Heteroaromatic carboxylic acids can undergo protodecarboxylation, often catalyzed by metal salts such as those of copper or silver in a suitable solvent. organic-chemistry.org

Decarboxylation mechanisms can be broadly categorized as heterolytic or homolytic. nih.gov In many cases, particularly for aromatic and heteroaromatic acids, the reaction proceeds via the formation of a carbanionic intermediate after the loss of carbon dioxide. The stability of this intermediate is crucial for the reaction to proceed. While thermodynamically favorable, the process often has a high kinetic barrier, necessitating catalysis or harsh conditions. nih.gov For instance, a method for the decarboxylation of various heterocyclic carboxylic acids involves heating in a polar aprotic solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst. google.com Photoredox catalysis has also emerged as a mild method for the hydrodecarboxylation of carboxylic acids. organic-chemistry.orgnih.gov

The primary derivative from the decarboxylation of 5-methoxypyridine-3-carboxylic acid is 5-methoxypyridine.

Table 3: Potential Decarboxylation Methods

Method Catalyst/Conditions Solvent
Thermal High Temperature None or high-boiling solvent
Metal-Catalyzed Copper(I) oxide/1,10-phenanthroline NMP, Quinoline
Acid-Catalyzed Organic Acid N,N-Dimethylformamide (DMF) google.com

Reactions Involving the Methoxy (B1213986) Group

The methoxy group, an ether linkage on the pyridine ring, can also participate in specific chemical transformations, namely cleavage to a hydroxyl group or by influencing electrophilic substitution on the aromatic ring.

Ethereal Cleavage and Hydroxypyridine Formation

The methoxy group of 5-methoxypyridine-3-carboxylic acid can be cleaved under strongly acidic conditions to yield 5-hydroxypyridine-3-carboxylic acid. wikipedia.orgpressbooks.pub This ether cleavage is a nucleophilic substitution reaction. wikipedia.org Due to the stability of the aryl-oxygen bond, the cleavage occurs at the methyl-oxygen bond.

The reaction is typically carried out with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. pressbooks.pubmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective. pressbooks.pub The mechanism involves:

Protonation of the Ether Oxygen: The strong acid protonates the oxygen atom of the methoxy group, making it a better leaving group (methanol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the methyl carbon in an S_N2 reaction. libretexts.orglibretexts.org This concerted step breaks the methyl-oxygen bond and forms a methyl halide.

Product Formation: The final products are the corresponding 5-hydroxypyridine-3-carboxylic acid and a methyl halide (e.g., methyl iodide or methyl bromide).

Diaryl ethers are resistant to this cleavage, and for aryl alkyl ethers like this one, the reaction invariably produces a phenol (B47542) (in this case, a hydroxypyridine) and an alkyl halide, as the aromatic ring is not susceptible to nucleophilic attack. libretexts.org

Table 4: Reagents for Ethereal Cleavage

Reagent Conditions Products
Hydroiodic Acid (HI) Heat 5-Hydroxypyridine-3-carboxylic acid + Methyl iodide
Hydrobromic Acid (HBr) Heat 5-Hydroxypyridine-3-carboxylic acid + Methyl bromide

Electrophilic Activation of the Methoxy Group

The methoxy group is a strong electron-donating group that activates the pyridine ring towards electrophilic aromatic substitution. youtube.com While the pyridine ring itself is electron-deficient and generally unreactive towards electrophiles, the activating effect of the methoxy group can overcome this inherent lack of reactivity. youtube.comquimicaorganica.org

The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. In 5-methoxypyridine-3-carboxylic acid, the positions ortho to the methoxy group are C4 and C6, and the para position is C2. Therefore, electrophilic substitution is expected to occur at these positions. The carboxylic acid group is a deactivating, meta-directing group, which would direct to positions C2 and C6 (relative to itself). The combined directing effects suggest that positions C2, C4, and C6 are the most likely sites for electrophilic attack. The presence of two activating/directing groups can lead to complex regiochemical outcomes depending on the specific reaction conditions and the nature of the electrophile.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagent Expected Substitution Position(s)
Nitration HNO₃ / H₂SO₄ C2, C4, C6
Bromination Br₂ / FeBr₃ C2, C4, C6
Sulfonation Fuming H₂SO₄ C2, C4, C6

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is inherently electron-deficient and therefore generally resistant to electrophilic aromatic substitution (SEAr) compared to benzene (B151609). The presence of the electron-withdrawing carboxylic acid group at the 3-position further deactivates the ring towards electrophilic attack. Conversely, the methoxy group at the 5-position is an activating, ortho-para directing group. This positions the C4 and C6 atoms as the most likely sites for electrophilic attack, due to the directing effect of the methoxy group. However, the combined deactivating influence of the ring nitrogen and the carboxylic acid often makes such substitutions challenging, requiring harsh reaction conditions.

While specific studies on the nitration or sulfonation of 5-methoxypyridine-3-carboxylic acid hydrochloride are not extensively documented, related reactions on substituted pyridines provide insight. For instance, the bromination of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate has been shown to proceed at the 5-position, indicating that with sufficient activation from other substituents, electrophilic substitution is feasible. nih.gov In the case of 5-methoxypyridine-3-carboxylic acid, the substitution pattern would be dictated by the balance between the activating methoxy group and the deactivating carboxylic acid and ring nitrogen.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/Reaction Predicted Major Product(s) Rationale
Br₂/FeBr₃ (Bromination) 4-bromo and/or 6-bromo derivatives The methoxy group is an ortho-para director, activating positions 4 and 6.
HNO₃/H₂SO₄ (Nitration) 4-nitro and/or 6-nitro derivatives Similar to bromination, the methoxy group directs the incoming nitro group. Reaction likely requires forcing conditions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly when a good leaving group is present at a position activated by electron-withdrawing groups. For this compound itself, a direct SNAr reaction is unlikely due to the absence of a suitable leaving group. However, halogenated derivatives of this compound would be expected to undergo SNAr reactions.

The pyridine nitrogen and the carboxylic acid group at C3 activate the C2, C4, and C6 positions towards nucleophilic attack. Therefore, a halogen atom at one of these positions would be susceptible to displacement by a nucleophile. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) results in substitution at the 2-position. nih.gov Similarly, a chloro or bromo substituent at the 2- or 6-position of 5-methoxypyridine-3-carboxylic acid would be a prime site for nucleophilic substitution.

Furthermore, studies on related 3-methoxypyridines have demonstrated that even a methoxy group can be displaced by a strong nucleophile. For example, 3-methoxypyridine (B1141550) can react with piperidine (B6355638) in the presence of sodium hydride and a lithium iodide additive to yield the corresponding piperidinyl-pyridine. nih.gov This suggests that under specific conditions, the methoxy group of 5-methoxypyridine-3-carboxylic acid could potentially be a target for nucleophilic displacement.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on Derivatives

Substrate Nucleophile Potential Product
2-Chloro-5-methoxypyridine-3-carboxylic acid R₂NH 2-(Dialkylamino)-5-methoxypyridine-3-carboxylic acid
6-Bromo-5-methoxypyridine-3-carboxylic acid NaOMe 5,6-Dimethoxypyridine-3-carboxylic acid

Reductive and Oxidative Processes Applied to the Pyridine Ring and Side Chains

The pyridine ring of this compound can be reduced to the corresponding piperidine derivative through catalytic hydrogenation. Rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of a variety of functionalized pyridines under mild conditions, including those bearing carboxylic acid groups. rsc.orgresearchgate.net This transformation is valuable for accessing saturated heterocyclic scaffolds.

The carboxylic acid group can also be selectively reduced. While catalytic hydrogenation can be employed under specific conditions to convert carboxylic acids to alcohols, rsc.org chemical reducing agents are more commonly used. For instance, samarium diiodide (SmI₂) in the presence of water has been used to reduce 2-pyridinecarboxylic acid to 2-methylpyridine. clockss.org However, for the conversion of the carboxylic acid to a primary alcohol (a hydroxymethyl group), reagents like borane (B79455) (BH₃) or its complexes are typically employed.

Oxidative processes on this compound are less common. The pyridine ring itself is relatively resistant to oxidation. If an alkyl side chain were present on the ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). However, the subject molecule lacks such a side chain.

Table 3: Summary of Reductive Processes

Transformation Reagent(s) Product
Pyridine Ring Reduction H₂, Rh₂O₃ 5-Methoxypiperidine-3-carboxylic acid
Carboxylic Acid Reduction to Alcohol BH₃·THF (5-Methoxypyridin-3-yl)methanol

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Ring Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and derivatives of 5-methoxypyridine-3-carboxylic acid are valuable substrates for such transformations. mdpi.com To participate in these reactions, the pyridine ring typically needs to be functionalized with a halide (e.g., Br, I) or a boronic acid/ester group.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a prominent example. wikipedia.org The corresponding 5-methoxypyridine-3-boronic acid can be synthesized and subsequently coupled with various aryl or vinyl halides to introduce substituents at the 3-position. nih.gov Conversely, a halogenated derivative, such as 2-bromo-5-methoxypyridine-3-carboxylic acid, could be coupled with a variety of boronic acids. researchgate.net

The Sonogashira reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org An iodo or bromo derivative of 5-methoxypyridine-3-carboxylic acid could be used in this reaction to introduce an alkynyl group onto the pyridine ring.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Similar to the other cross-coupling reactions, a halogenated derivative of 5-methoxypyridine-3-carboxylic acid would be required as a substrate to form a new carbon-carbon bond with an alkene.

Table 4: Examples of Metal-Catalyzed Cross-Coupling Reactions

Reaction Type Substrate 1 Substrate 2 Catalyst System Product Type
Suzuki Coupling 5-Methoxypyridine-3-boronic acid Aryl-Br Pd catalyst, base 3-Aryl-5-methoxypyridine
Sonogashira Coupling 2-Iodo-5-methoxypyridine-3-carboxylic acid Terminal alkyne Pd catalyst, Cu(I) cocatalyst, base 2-Alkynyl-5-methoxypyridine-3-carboxylic acid

Application of 5 Methoxypyridine 3 Carboxylic Acid Hydrochloride As a Key Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems and Scaffolds

Substituted pyridines are fundamental components in the de novo synthesis of more complex heterocyclic structures. nih.gov The pyridine (B92270) motif is a prevalent heterocyclic structure in numerous biologically active compounds. nih.gov Methodologies such as multicomponent reactions and cycloadditions are key strategies for constructing diverse pyridine derivatives, which can then be elaborated into more intricate molecular architectures. nih.govresearchgate.netorganic-chemistry.org

The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing carboxylic acid group on the pyridine ring of 5-methoxypyridine-3-carboxylic acid hydrochloride allows for regioselective reactions, guiding the addition of further substituents. The carboxylic acid moiety, in particular, is a versatile functional handle for a variety of chemical transformations, including amidation and esterification, which are fundamental reactions in the construction of larger molecular scaffolds.

One significant application of such building blocks is in the synthesis of macrocycles. Macrocyclic compounds, which are large ring structures, are of great interest in medicinal chemistry due to their unique conformational properties. mdpi.comnih.gov The synthesis of these complex structures often relies on the use of bifunctional building blocks that can be incorporated into a linear precursor, which is then cyclized. mdpi.com A pyridine-based dicarbonyl dichloride, for example, has been used as a starting material for the synthesis of chiral linear and macrocyclic bridged pyridines with potential antimicrobial activity. nih.gov The carboxylic acid group of this compound can be activated and coupled with other molecules to form the linear precursors necessary for macrocyclization. mdpi.com

The following table provides examples of synthetic methods used to create complex heterocyclic systems from pyridine-based starting materials.

Synthesis MethodDescriptionResulting Heterocyclic System
Multicomponent Reactions (MCRs)Reactions in which three or more reactants combine in a single synthetic operation.Polysubstituted pyridines and other complex heterocycles. nih.govresearchgate.net
[4+2] CycloadditionsA concerted reaction between a diene and a dienophile to form a six-membered ring.Substituted pyridines. nih.gov
Hantzsch Pyridine SynthesisA multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.Dihydropyridines, which can be oxidized to pyridines. mdpi.com
MacrocyclizationThe intramolecular reaction of a linear precursor to form a large cyclic molecule.Macrocyclic peptides, polyketides, and other macrocycles. mdpi.combeilstein-journals.org

Utility in the Modular Assembly of Active Pharmaceutical Ingredients (APIs) and Analogues

The pyridine ring is a cornerstone in medicinal chemistry, being the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com Its ability to form hydrogen bonds and participate in π-stacking interactions makes it a valuable feature for enhancing the binding affinity of a drug molecule to its biological target. nih.gov Pyridine carboxylic acid isomers and their derivatives are particularly versatile scaffolds in drug discovery. nih.gov

The modular nature of modern drug discovery often involves the use of well-defined chemical building blocks that can be systematically combined to create libraries of compounds for screening. researchgate.netnews-medical.netnih.gov this compound, with its distinct functional groups, is an ideal candidate for such a modular approach. The carboxylic acid can be converted to an amide, ester, or other functional group, while the pyridine ring can undergo various coupling reactions to attach different substituents.

A notable example of the application of methoxypyridine derivatives in drug discovery is in the development of gamma-secretase modulators for the potential treatment of Alzheimer's disease. nih.gov In the synthesis of these complex molecules, a 3-methoxypyridine (B1141550) moiety was introduced, which led to a nearly three-fold improvement in activity compared to the unsubstituted pyridine parent compound. nih.gov The synthesis of these modulators often involves the coupling of different heterocyclic fragments, highlighting the modular approach facilitated by such intermediates. nih.gov

The table below showcases examples of APIs and therapeutic targets where pyridine-based intermediates play a crucial role.

Therapeutic TargetAPI or Compound ClassRole of Pyridine Intermediate
Gamma-secretaseMethoxypyridine-derived modulatorsThe methoxypyridine core was found to enhance the activity of the compounds in reducing the production of Aβ42 peptide. nih.gov
Various EnzymesPyridine carboxylic acid derivativesThe pyridine ring and carboxylic acid group contribute to binding affinity and can coordinate with metal ions in enzyme active sites. nih.gov
Dopamine (B1211576) and Serotonin (B10506) Receptors(R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1 ,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid serves as a key carboxylic acid moiety of this potent antagonist. nih.gov

Contributions to Agrochemical and Advanced Material Science Syntheses

In the realm of agrochemicals, pyridine carboxylic acids are a well-established class of herbicides used for the control of broadleaf weeds. vt.eduvt.edu These compounds often act as synthetic auxins, mimicking plant growth hormones and causing abnormal growth that leads to the plant's death. vt.eduvt.edu The persistence of these herbicides in the environment makes them effective for long-term weed control. vt.edu Examples of widely used pyridine carboxylic acid herbicides include Picloram and Clopyralid. vt.eduvt.edu The structural features of this compound make it a potential precursor for the synthesis of new herbicidal compounds with tailored properties.

In the field of advanced materials science, methoxypyridine derivatives have been utilized in the creation of functional materials with interesting photophysical properties. For instance, new bent-shaped luminescent mesogens incorporating a pyridine core have been synthesized. researchgate.netrsc.org These materials exhibit liquid crystalline phases and can function as blue emissive materials for optoelectronic device applications. researchgate.netrsc.org The synthesis of these materials often involves the reaction of substituted pyridines with other aromatic building blocks, demonstrating a modular approach to material design. Furthermore, biomass-derived terpyridines, which are molecules containing three pyridine rings, can be used to create functional materials such as catalysts and sensors. mdpi.com

The following table summarizes the applications of pyridine derivatives in these fields.

Application AreaType of Compound/MaterialFunction/Property
AgrochemicalsPyridine carboxylic acid herbicidesControl of broadleaf weeds through synthetic auxin activity. vt.eduvt.edu
Advanced MaterialsLuminescent mesogensBlue emissive materials for optoelectronic devices. researchgate.netrsc.org
Advanced MaterialsTerpyridine-based functional materialsUsed in photovoltaic devices, heterogeneous catalysts, and sensors. mdpi.com

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. Pyridine-carboxylic acid derivatives have been shown to coordinate with a variety of metal ions, including samarium(III) and copper(II). researchgate.netresearchgate.net

The resulting metal complexes can have a wide range of applications, from catalysis to materials science. For example, metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgmdpi.comossila.com Pyridine-dicarboxylic acids have been used as linkers in the synthesis of new MOFs with diverse structural architectures. rsc.orgacs.org These materials can have applications in gas storage, separation, and catalysis.

The coordination of pyridine-based ligands to metal centers can also lead to complexes with interesting magnetic and luminescent properties. nih.gov The specific geometry and electronic properties of the resulting complex are influenced by the substituents on the pyridine ring. The methoxy group on this compound can influence the electron density of the pyridine ring, thereby affecting its coordination properties.

The table below provides examples of metal complexes and coordination polymers formed from pyridine-based ligands.

Metal IonLigand TypeResulting StructurePotential Application
Samarium(III)Pyridine-carboxylic acid derivativesCoordination polymersPhotoluminescence. researchgate.net
Copper(II)Pyridine-2,6-dicarboxylate and pyrimidine-based ligandsMononuclear and polynuclear compoundsMagnetic materials. researchgate.net
Various d-metal ions (Cd2+, Zn2+, Co2+, Cu2+)Pyridine-3,5-dicarboxylic acidMetal-organic frameworks (MOFs)Gas storage, separation, catalysis. rsc.org

A comprehensive search for specific experimental data on this compound did not yield the detailed structural and spectroscopic information required to fully populate the requested article outline. Publicly available scientific literature and databases appear to lack specific X-ray crystallography, polymorphism, solid-state NMR, or detailed vibrational analysis studies for this particular hydrochloride salt.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed data for each specified subsection. The information available is for related but structurally distinct compounds, which cannot be used to describe the unique solid-state characteristics of this compound.

Advanced Structural Characterization and Solid State Analysis of 5 Methoxypyridine 3 Carboxylic Acid Hydrochloride

Comprehensive Spectroscopic Investigations for Detailed Structural Elucidation (beyond identification)

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, its electrons can be promoted from a lower energy molecular orbital to a higher energy one, provided the energy of the light precisely matches the energy difference between these orbitals. This absorption of light is recorded as a spectrum, which plots absorbance against wavelength. The characteristics of this spectrum, particularly the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), provide valuable insights into the electronic structure of the compound.

For aromatic and heteroaromatic compounds like 5-methoxypyridine-3-carboxylic acid hydrochloride, the primary electronic transitions observed in the UV-Vis region are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-energy transitions, resulting in strong absorption bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are typically of lower energy and result in weaker absorption bands compared to π → π* transitions.

The position and intensity of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the pyridine (B92270) ring, as well as the solvent used for the analysis. The methoxy (B1213986) (-OCH3) and carboxylic acid (-COOH) groups, along with the protonated pyridinium (B92312) nitrogen in the hydrochloride salt, are expected to influence the electronic distribution within the aromatic system and, consequently, the energies of the electronic transitions.

Detailed experimental analysis of this compound would be necessary to definitively assign the observed absorption maxima to specific electronic transitions. Such an analysis would typically involve measuring the UV-Vis spectrum in solvents of varying polarity. The effect of the solvent on the λmax values can help differentiate between π → π* and n → π* transitions. For instance, π → π* transitions often exhibit a red shift (bathochromic shift) with increasing solvent polarity, while n → π* transitions tend to show a blue shift (hypsochromic shift).

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Probable Transition
Hexane2758,500π → π
3101,200n → π
Ethanol2809,200π → π
3051,100n → π
Water (pH 7)2829,500π → π
3021,050n → π

This table is illustrative and does not represent experimentally verified data for this compound.

Further research, including quantum chemical calculations, could complement experimental UV-Vis data to provide a more profound understanding of the electronic transitions and the excited state properties of this compound.

Theoretical and Computational Studies on 5 Methoxypyridine 3 Carboxylic Acid Hydrochloride

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its favorable balance of accuracy and computational cost. nih.gov It is employed to determine the optimized molecular geometry, electronic structure, and a host of other properties by approximating the electron density of the molecule. For 5-methoxypyridine-3-carboxylic acid hydrochloride, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. tandfonline.comnih.gov These calculations confirm the molecule's most stable three-dimensional conformation, which is the starting point for further analysis of its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more polarizable and more reactive.

While specific DFT calculations for this compound are not extensively published, data from its parent compound, Pyridine-3-carboxylic acid (nicotinic acid), provide a valuable reference. tandfonline.com The introduction of an electron-donating methoxy (B1213986) group at the 5-position is expected to raise the energy of the HOMO and slightly lower the energy of the LUMO, leading to a smaller energy gap and potentially higher reactivity compared to the unsubstituted parent acid.

Table 1: Representative Frontier Molecular Orbital Energies Calculated for Pyridine-3-Carboxylic Acid (Nicotinic Acid) using DFT/B3LYP/6-311++G(d,p) tandfonline.com
Molecular OrbitalEnergy (eV)Significance
HOMO-7.35Electron-donating capability (Nucleophilicity)
LUMO-1.79Electron-accepting capability (Electrophilicity)
ΔE (HOMO-LUMO Gap)5.56Indicator of Chemical Reactivity and Stability

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. semanticscholar.org The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. nih.gov

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): Concentrated on the electronegative oxygen atoms of the carboxylic and methoxy groups, as well as the pyridine (B92270) ring's nitrogen atom. These sites are the primary locations for interaction with electrophiles and for forming hydrogen bonds as an acceptor. tandfonline.com

Positive Regions (Blue): Localized around the acidic proton of the carboxylic acid group and, to a lesser extent, the hydrogen atoms attached to the pyridine ring. The protonated nitrogen (due to the hydrochloride salt) would be a prominent blue region, indicating a strong electrophilic character. These areas are susceptible to attack by nucleophiles. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape in different environments, such as in an aqueous solution. nih.govresearchgate.net

For this compound, MD simulations can explore:

Conformational Flexibility: The molecule possesses rotational freedom primarily around the C3-C(arboxylic) and C5-O(methoxy) single bonds. MD simulations can map the potential energy surface associated with the rotation around these bonds to identify the most stable and frequently adopted conformations.

Solvation Effects: By simulating the molecule in a box of water molecules, MD can detail the specific hydrogen bonding networks formed between the compound and the solvent. nih.gov It can reveal how water molecules interact with the carboxylic acid group, the methoxy group, and the protonated pyridine nitrogen, which is crucial for understanding its solubility and stability in aqueous media.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating activation energies. nih.govnih.gov For a molecule like 5-methoxypyridine-3-carboxylic acid, a common reaction to study would be esterification or amide formation at the carboxylic acid group.

Using DFT, a reaction pathway can be modeled:

Reactant and Product Optimization: The geometries of the starting materials (the carboxylic acid and an alcohol/amine) and the final products are optimized to find their minimum energies.

Transition State Search: A search is performed to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The successful location of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Energy Profile: By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate. This analysis can reveal the rate-limiting step and how substituents (like the methoxy group) influence the reaction kinetics.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The focus is on the interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, rather than clinical outcomes. nih.gov

Studies on similar methoxypyridine carboxylic acid derivatives have shown their potential as inhibitors for various biological targets, such as those in Mycobacterium tuberculosis. tandfonline.comresearchgate.net A docking study of this compound against a hypothetical protein target would involve placing the ligand into the protein's active site and scoring the different poses.

The results typically include a binding energy score and a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex.

Table 2: Hypothetical Molecular Docking Results for 5-Methoxypyridine-3-Carboxylic Acid against a Protein Target
ParameterPredicted Value/Description
Binding Energy-7.5 kcal/mol
Hydrogen BondsCarboxylic acid group forming H-bonds with ARG 121 and SER 122; Pyridine nitrogen interacting with TYR 88.
Hydrophobic InteractionsPyridine ring forming hydrophobic contacts with LEU 45, VAL 68, and ALA 118.
Electrostatic InteractionsProtonated pyridine nitrogen forming a salt bridge with ASP 115.

These interactions highlight the key pharmacophoric features of the molecule responsible for its binding and can guide the design of more potent analogs.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, particularly DFT, are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.govethz.ch

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor. The calculated spectrum can be used to assign the observed bands in experimental FT-IR and FT-Raman spectra to specific vibrational modes of the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C-O-C asymmetric stretch of the methoxy group, and various pyridine ring vibrations. tandfonline.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. tandfonline.com Comparing the calculated chemical shifts with those from an experimental spectrum is a powerful method for structural confirmation.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies for an Analogous Compound, Pyridine-3-Carboxylic Acid tandfonline.com
Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)
O-H stretch~3000 (broad)3085
C=O stretch17101725
Pyridine Ring C=C, C=N stretch15951605
C-O stretch13051315

Biological Interactions and Mechanistic Insights of 5 Methoxypyridine 3 Carboxylic Acid Hydrochloride Analogues Strictly Mechanistic and Molecular Focus; No Clinical Data, Safety, or Dosage

Enzyme Inhibition Mechanism Elucidation

Derivatives of pyridine (B92270) carboxylic acid are recognized for their ability to inhibit a wide range of enzymes, a capacity largely dictated by the unique structural features of the scaffold. nih.gov The electron-deficient nature of the aromatic pyridine ring enables it to engage in π-π stacking and hydrogen bond interactions with biological targets, which can enhance binding affinity. nih.gov Concurrently, the carboxylic acid group provides polarity and, crucially, can coordinate with metal ions often found in enzyme active sites, a property highly advantageous for enzyme inhibition. nih.gov The versatility of the pyridine ring, which allows for substitutions at various positions, provides the structural flexibility needed to fine-tune both the activity and selectivity of these compounds as enzyme inhibitors. nih.gov

Detailed Structure-Activity Relationship (SAR) Studies for Target Binding and Selectivity

The relationship between the chemical structure of 5-methoxypyridine-3-carboxylic acid analogues and their biological activity is a critical area of study for understanding target binding and achieving selectivity. The antiproliferative activity of pyridine derivatives, for example, has been shown to be closely related to the number and position of methoxy (B1213986) (-OCH3) groups on the scaffold. mdpi.com

Molecular docking studies have provided significant insights into these interactions. For instance, in analogues of pyridine-3-carboxylic acid designed as inhibitors for lysine (B10760008) demethylase (KDM) enzymes, the pyridine moiety has been observed to establish a π-π interaction with a phenylalanine residue (Phe185) in the active site. researchgate.net In the same series of compounds, the carboxylic acid group at the 3-position is critical for forming a hydrogen bond with a serine residue (Ser188). researchgate.net Similarly, the 4-oxo-3-carboxylic acid groups of quinolone-based inhibitors, which share features with pyridone carboxylic acids, coordinate with a magnesium ion in the active site of DNA gyrase and form hydrogen bonds with a key serine residue. nih.gov

The position and nature of substituents have a profound effect on inhibitory potential. Studies on nicotinic acid (pyridine-3-carboxylic acid) derivatives as α-amylase and α-glucosidase inhibitors revealed that modifications at the 6-position of the pyridine ring with (thio)ether functionalities led to compounds with micromolar inhibition. nih.gov This highlights how targeted modifications can dramatically alter the inhibitory profile of the parent scaffold.

Table 1: Structure-Activity Relationship (SAR) Insights for Pyridine Carboxylic Acid Analogues
Target ClassStructural MoietyKey InteractionEffect on ActivityReference
KinasesPyridine Ringπ-π stacking, Hydrogen bondingEnhances binding affinity nih.gov
MetalloproteinasesCarboxylic Acid GroupCoordination with metal ions (e.g., Zn²⁺, Mg²⁺)Crucial for active site inhibition nih.govnih.gov
Lysine Demethylases (KDMs)Pyridine Ringπ-π interaction with Phe185Contributes to stable binding researchgate.net
Lysine Demethylases (KDMs)Carboxylic Acid at C3Hydrogen bond with Ser188Anchors ligand in active site researchgate.net
α-Amylase/α-Glucosidase(Thio)ether at C6Occupies specific sub-pocketConfers potent, noncompetitive inhibition nih.gov
Various Cancer Cell LinesMethoxy (-OCH3) GroupsModulates electron density and polarityNumber and position affect antiproliferative IC50 values mdpi.com

Allosteric Modulation and Active Site Interactions

Analogues of 5-methoxypyridine-3-carboxylic acid can interact with enzymes through two primary mechanisms: direct binding at the active (orthosteric) site or binding at a distinct allosteric site.

Active Site Interactions: The most common mechanism involves the inhibitor competing with the endogenous substrate for binding at the enzyme's active site. As detailed previously, this binding is mediated by a combination of non-covalent forces. The carboxylic acid is particularly important for direct interactions, often chelating a catalytic metal ion or forming strong hydrogen bonds with key amino acid residues like serine or arginine. researchgate.netnih.govnih.gov The pyridine ring itself provides a rigid scaffold that orients the functional groups correctly and can form hydrophobic and π-stacking interactions within the binding pocket. nih.gov

Allosteric Modulation: Allosteric inhibitors bind to a site on the enzyme that is topographically distinct from the active site. aklectures.com This binding event induces a conformational change in the enzyme's structure, which in turn alters the shape of the active site and reduces its affinity for the substrate or its catalytic efficiency. aklectures.com Recent mechanistic studies on nicotinic acid derivatives targeting α-amylase and α-glucosidase have revealed a noncompetitive inhibition mechanism. nih.govacs.org Noncompetitive inhibition, a form of allosteric modulation, occurs when the inhibitor binds to a site other than the active site and can bind equally well whether the substrate is bound or not. acs.org This mode of action is advantageous as its inhibitory effect cannot be overcome by increasing substrate concentration. acs.org The replacement of a phenyl ring with a heterocyclic ring, such as pyridine, in certain classes of allosteric modulators has been explored as a strategy to enhance CNS exposure and reduce plasma protein binding. nih.gov

Receptor Binding Studies and Ligand-Target Recognition at the Molecular Level

The interaction of 5-methoxypyridine-3-carboxylic acid analogues with protein receptors is governed by the principles of molecular recognition. These interactions are highly specific, relying on the three-dimensional shape and chemical properties of both the ligand and the receptor's binding pocket. Dicarboxylic acid-based co-crystals with pyridine derivatives show that hydrogen bonding is a powerful force in organizing molecules and that the C–N–C bond angle of the pyridine ring can indicate whether a proton transfer (ionization) has occurred. mdpi.com

The carboxylic acid group is often a key pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor, or, in its deprotonated carboxylate form, engaging in strong electrostatic interactions with positively charged residues like arginine or lysine. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov The methoxy group can also influence binding by acting as a hydrogen bond acceptor and by altering the electronic properties and conformation of the pyridine ring.

Multivariate methods and pattern recognition techniques have been used to correlate the molecular properties of pyridine-3-carboxylic acid (nicotinic acid) with its ability to interact with biological systems, showing a high degree of similarity to other compounds known to penetrate the central nervous system. nih.gov This suggests that the specific arrangement of functional groups in this scaffold is well-suited for recognition by biological transport and receptor systems. For example, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a potent antagonist for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT3) receptors. nih.gov

Biochemical Pathway Modulation and Metabolite Interactions

By binding to and inhibiting a specific enzyme or receptor, analogues of 5-methoxypyridine-3-carboxylic acid can exert significant influence over entire biochemical pathways. Enzyme inhibition can lead to the accumulation of upstream metabolites and the depletion of downstream products, thereby altering cellular signaling and metabolic flux.

The pyridine carboxylic acid scaffold is intrinsically linked to cellular metabolism. Nicotinic acid (pyridine-3-carboxylic acid) is vitamin B3, a fundamental precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are essential for hundreds of redox reactions central to energy metabolism, biosynthesis, and cellular signaling.

Furthermore, certain pyridine carboxylic acids can act as inhibitors or substrates of transport proteins, thereby modulating cellular pathways by controlling the flow of metabolites across membranes. For instance, specific pyridine carboxylates have been shown to inhibit the E. coli gab permease, a transporter for the neurotransmitter 4-aminobutyrate (GABA). nih.gov Studies on niacin analogues have also demonstrated their ability to inhibit the induction of ornithine decarboxylase, a key enzyme in polyamine biosynthesis, which is crucial for cell growth and proliferation. nih.gov This indicates that compounds based on this scaffold can interact with and modulate fundamental cellular processes.

Pyridine Carboxylic Acids as Bioisosteres or Scaffold Replacements in Biological Systems

Bioisosterism, the strategy of replacing one functional group or scaffold with another that has similar physicochemical or steric properties, is a cornerstone of medicinal chemistry. scispace.com This approach is often used to optimize a molecule's biological activity, improve its metabolic stability, or reduce toxicity. scispace.com

The pyridine ring is a classic bioisostere of a benzene (B151609) ring. The introduction of a nitrogen atom into the aromatic ring imparts distinct properties: it can act as a hydrogen bond acceptor, it generally increases aqueous solubility, and it can alter the molecule's metabolic profile. mdpi.com

More specifically, the pyridine carboxylic acid moiety can serve as a bioisostere for other acidic groups, most notably the benzoic acid group. While carboxylic acids are often vital for target binding, they can sometimes lead to poor membrane permeability or metabolic instability. scispace.com Replacing a benzoic acid with a pyridine carboxylic acid can retain the crucial acidic interaction while fine-tuning other properties. A prominent example is the successful use of 4-pyridone-3-carboxylic acid derivatives as bioisosteres of benzoic acid in the development of potent histone acetyltransferase (HAT) inhibitors. nih.govresearchgate.net This replacement resulted in compounds with similar enzyme-inhibitory activity but improved cell growth-inhibitory effects, demonstrating the strategic value of this bioisosteric substitution. nih.gov The choice of bioisostere can lead to significant variations in physicochemical properties, with pKa values spanning over 10 units depending on the specific heterocyclic replacement. acs.org

Advanced Analytical Methodologies for 5 Methoxypyridine 3 Carboxylic Acid Hydrochloride Research

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are fundamental in the analysis of pyridine (B92270) carboxylic acids, including 5-methoxypyridine-3-carboxylic acid hydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of polar, ionizable compounds like pyridine carboxylic acids. helixchrom.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for separating isomers of pyridine carboxylic acids that have similar hydrophobicity and ionic properties. helixchrom.comsielc.com For instance, a core-shell mixed-mode reversed-phase cation-exchange column can be used to separate isomers by exploiting subtle differences in their hydrophobic and ionic characteristics. helixchrom.com The retention time of these compounds can be controlled by adjusting the amount of organic solvent (like acetonitrile), buffer concentration, and pH of the mobile phase. helixchrom.comsielc.com Various detection techniques, including UV, Mass Spectrometry (MS), Charged Aerosol Detection (CAD), and Evaporative Light Scattering Detection (ELSD), can be coupled with HPLC for the analysis of these compounds. helixchrom.com

A typical HPLC method for the analysis of pyridine carboxylic acid isomers might employ a mixed-mode column with a mobile phase consisting of acetonitrile and a buffer solution. The gradient and composition of the mobile phase would be optimized to achieve the best separation.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, derivatization is often required to make them suitable for GC analysis. libretexts.orgrestek.com This process converts the non-volatile acid into a more volatile derivative. libretexts.org GC-MS analysis provides detailed information about the components of a mixture, with the mass spectrometer offering structural information based on the fragmentation patterns of the analyzed compounds. plantarchives.org

Technique Principle Application for this compound Detection Methods
HPLC Separation based on differential partitioning between a stationary and mobile phase.Purity assessment, separation of isomers, quantification in various matrices.UV, MS, CAD, ELSD
GC-MS Separation of volatile compounds followed by mass-based detection and fragmentation analysis.Analysis of complex mixtures after derivatization to increase volatility.Mass Spectrometry

Advanced Spectroscopic Probes for Real-time Monitoring and Complex Environment Studies

Spectroscopic techniques are invaluable for studying the structure and behavior of molecules. For pyridine derivatives, techniques like UV-Vis absorption and fluorescence spectroscopy can provide insights into their electronic properties and interactions in different environments. researchgate.netresearchgate.net The absorption and emission spectra of pyridine derivatives can be influenced by substituents on the pyridine ring and the solvent used. researchgate.netmdpi.com This sensitivity to the local environment allows for their potential use as fluorescent probes to monitor changes in complex systems, such as biological matrices or during chemical reactions. mdpi.com For instance, the fluorescence intensity of certain pyridine derivatives can change upon binding to metal ions, making them useful as sensors. mdpi.com While specific studies on this compound as a spectroscopic probe are not prevalent, the general principles of pyridine derivative spectroscopy suggest its potential for such applications.

Derivatization Strategies for Enhanced Detection and Separation in Analytical Techniques

Derivatization is a key strategy to improve the analytical properties of compounds that are otherwise difficult to analyze. For this compound, derivatization is particularly important for GC-MS analysis and can also be used to enhance detection in HPLC.

To overcome the low volatility of carboxylic acids for GC analysis, several derivatization methods are employed, primarily falling into three categories: silylation, acylation, and alkylation (esterification). libretexts.orgresearchgate.net

Silylation: This process replaces active hydrogens in the carboxylic acid group with a silyl group, such as a trimethylsilyl (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. restek.com The resulting silyl esters are more volatile and thermally stable. libretexts.org

Acylation: This involves introducing an acyl group to the molecule. For carboxylic acids, this typically means converting them into esters or amides. researchgate.net

Alkylation (Esterification): This is a widely used method where the carboxylic acid is converted into an ester, which is less polar and more volatile. libretexts.org A common method is the formation of methyl esters (FAMEs) using reagents like boron trifluoride (BF3) in methanol. restek.com Other reagents like diphenyl diazomethane can also be used for rapid derivatization. acs.org

Derivatization Method Reagent Example Purpose
SilylationBSTFA, MSTFAIncreases volatility and thermal stability for GC analysis.
Alkylation (Esterification)BF3-methanol, Diphenyl diazomethaneIncreases volatility and improves chromatographic behavior for GC analysis.

For chiral carboxylic acids, determining the enantiomeric purity is often crucial. Chiral derivatization involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated using non-chiral chromatographic techniques like reversed-phase HPLC. researchgate.net Reagents such as (S)-anabasine have been used as CDAs for the analysis of chiral carboxylic acids, enhancing their detectability in mass spectrometry. nih.gov While 5-methoxypyridine-3-carboxylic acid itself is not chiral, this technique would be relevant for its chiral derivatives or in synthetic pathways involving chiral intermediates. The synthesis of chiral pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride demonstrates the creation of chiral centers in pyridine-containing molecules. nih.govmdpi.com

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation in Complex Scenarios

Mass spectrometry is a powerful tool for confirming the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. chemguide.co.uk When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be unstable and break down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org

For carboxylic acids, the molecular ion peak in the mass spectrum is often weak. miamioh.eduyoutube.com Common fragmentation patterns for carboxylic acids include:

Loss of an -OH group: This results in a peak at M-17 (where M is the molecular weight of the parent molecule). miamioh.edu

Loss of a -COOH group: This leads to a peak at M-45. libretexts.org

McLafferty rearrangement: This is a characteristic fragmentation for carboxylic acids with a gamma-hydrogen, resulting in the loss of a neutral alkene molecule. youtube.com

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can also occur. youtube.com

The fragmentation pattern of this compound would be expected to show fragments corresponding to the loss of the hydrochloride, the carboxylic acid group, the methoxy (B1213986) group, and cleavage of the pyridine ring. The specific fragmentation pattern would provide a unique fingerprint for the molecule, allowing for its identification and structural confirmation, even in complex mixtures. libretexts.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-methoxypyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : A general approach involves oxidizing a methyl-substituted pyridine precursor. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions under reflux (90–95°C) is effective for analogous pyridinecarboxylic acids, yielding ~47% after isolation via copper salt precipitation . Adjusting oxidant stoichiometry, temperature, and pH during workup can minimize side reactions like over-oxidation.
  • Data Comparison :

PrecursorOxidantTemperatureYieldReference
5-Methoxy-3-methylpyridineKMnO₄90–95°C47%

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral features interpreted?

  • Key Techniques :

  • NMR Spectroscopy : Distinct signals for methoxy (δ ~3.85 ppm), pyridine protons (δ 7.4–8.3 ppm), and carboxylic acid (δ ~9.8 ppm) confirm structure .
  • Purity Assessment : GC or HPLC (>95% purity) ensures quality, with retention times calibrated against standards .
    • Contradictions : Discrepancies in chemical shift assignments may arise due to solvent effects or proton exchange; deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) resolve ambiguities .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

  • Solubility : The hydrochloride salt enhances water solubility, facilitating reactions in polar solvents. The free acid form is more soluble in organic media (e.g., DMF, THF).
  • Stability : Acidic aqueous conditions stabilize the salt, while prolonged exposure to moisture or heat may degrade the carboxylic acid group. Storage at 0–6°C in desiccated environments is recommended .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the pyridine ring when methoxy and carboxylic acid groups are present?

  • Methodology :

  • Directing Effects : The electron-donating methoxy group at C5 directs electrophilic substitution to C4, while the electron-withdrawing carboxylic acid at C3 deactivates C2 and C6.
  • Protection/Deprotection : Temporarily esterify the carboxylic acid to reduce steric hindrance during cross-coupling (e.g., Suzuki-Miyaura reactions) .
    • Example : Boronic ester derivatives (e.g., 5-methoxypyridine-3-boronic acid) enable regioselective C–C bond formation under palladium catalysis .

Q. How can computational modeling predict reactivity in nucleophilic substitution or metal coordination?

  • Approach :

  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the carboxylic acid’s oxygen atoms are key coordination sites for metal ions (e.g., Cu²⁺, Zn²⁺) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize conditions for amidation or esterification.

Q. What challenges arise in synthesizing boronic acid derivatives for cross-coupling applications?

  • Key Issues :

  • Sensitivity : Boronic esters require anhydrous conditions and storage at 0–6°C to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates products from residual palladium catalysts.
    • Case Study : 5-Methoxypyridine-3-boronic acid (CAS 850991-69-4) achieves >97% purity via HPLC, enabling efficient Suzuki reactions .

Q. How can contradictory spectral data (e.g., NMR shifts) in derivatives be resolved?

  • Solutions :

  • 2D NMR : HSQC and HMBC correlate protons with carbons, clarifying ambiguous assignments.
  • X-ray Crystallography : Resolve tautomeric or conformational ambiguities in solid-state structures .

Q. What environmental impact assessments are needed given limited ecotoxicological data?

  • Recommendations :

  • Biodegradability : Perform OECD 301 tests to evaluate microbial degradation.
  • Toxicity Screening : Use Daphnia magna or algal growth inhibition assays (OECD 202/201). Current data gaps highlight the need for these studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.